molecular formula C6H6F2N2O2 B173558 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid CAS No. 176969-34-9

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Número de catálogo: B173558
Número CAS: 176969-34-9
Peso molecular: 176.12 g/mol
Clave InChI: RLOHOBNEYHBZID-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA) is a pivotal intermediate in the synthesis of succinate dehydrogenase inhibitors (SDHIs), a class of fungicides targeting fungal respiration . Its scaffold is integral to six commercially available SDHIs and four developmental compounds, underscoring its agricultural significance .

Propiedades

IUPAC Name

3-(difluoromethyl)-1-methylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2O2/c1-10-2-3(6(11)12)4(9-10)5(7)8/h2,5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLOHOBNEYHBZID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80597105
Record name 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176969-34-9
Record name 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=176969-34-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176969349
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.117.460
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-(DIFLUOROMETHYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20527OAN56
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Métodos De Preparación

Acid-Catalyzed Enolate Formation

The process begins with alkyl difluoroacetoacetate (Formula VI-A), synthesized by acidifying sodium enolate with carbonic acid generated in situ from CO₂ and water. Gaseous or solid CO₂ (dry ice) is introduced at 0.1–2 kg/cm² pressure for 1–3 hours, achieving a pH of 5–7. This step ensures high enolate stability, critical for subsequent coupling.

Coupling with Trialkyl Orthoformate

Purified VI-A reacts with trialkyl orthoformate in acetic anhydride to form alkyl 2-alkomethylene-4,4-difluoro-3-oxobutyrate (Formula VII-A). Ethyl or methyl groups (R⁴) are preferred for optimal reactivity. The exothermic reaction requires controlled addition to prevent byproduct formation.

Two-Phase Cyclization with Methylhydrazine

The pyrazole ring is formed in a biphasic system (toluene/water) using weak bases like NaHCO₃ or K₂CO₃. Methylhydrazine in the aqueous phase reacts with VII-A at -20°C to 5°C, minimizing side reactions. After 1–3 hours, the organic phase is separated and concentrated, yielding a crude product with 75–80% purity.

Purification via Solvent Recrystallization

The crude product is dissolved in toluene-petroleum ether and cooled to precipitate DFMPA. This method achieves 99.9% purity but requires multiple recrystallizations, reducing overall yield to ~70%.

Acrylic Diester Route with Fluoride Reagents

Synthesis of Acrylic Diester (Formula I)

Diethyl ester compounds (Formula IV) react with amines and carbonyl reagents to form acrylic diesters. For example, morpholine catalyzes the condensation of ethyl difluoroacetoacetate with diketene, yielding Formula I in 85% yield.

Cyclization with Methyl Hydrazine and Lewis Acids

Formula I undergoes cyclization using methylhydrazine and Lewis acids (e.g., ZnCl₂) in THF. The reaction proceeds at 50°C for 6 hours, forming the pyrazole ring (Formula II) with 90% efficiency. Fluoride reagents like TBAF (tetrabutylammonium fluoride) enhance regioselectivity, reducing isomer formation to <5%.

Hydrolysis to Carboxylic Acid

Formula II is hydrolyzed with NaOH (2M) at 80°C, followed by HCl acidification to pH 2. The precipitate is filtered and washed, yielding DFMPA with 88% purity. Further recrystallization in ethanol-water elevates purity to 99.2%.

Palladium-Catalyzed Hydrogenation Route

Dichloroacetyl Chloride as Starting Material

This five-step method begins with dichloroacetyl chloride and vinyl ether, forming a chloro-intermediate. Pd/C (5% w/w) catalyzes hydrogenation at 50 psi H₂, replacing chlorine with fluorine.

Challenges in Dechlorination

Despite moderate yields (65–70%), residual palladium contamination (>50 ppm) necessitates costly purification. Additionally, dichloroacetyl chloride’s toxicity complicates large-scale production.

Improved Two-Step Method via α,β-Unsaturated Esters

Substitution/Hydrolysis of 2,2-Difluoroacetyl Halide

2,2-Difluoroacetyl chloride reacts with α,β-unsaturated esters (e.g., methyl acrylate) in dichloromethane at -30°C. KI or NaI catalyzes the substitution, followed by alkaline hydrolysis (NaOH, 10%) to form α-difluoroacetyl carboxylic acid (Formula 3) in 82% yield.

Condensation-Cyclization with Methylhydrazine

Formula 3 reacts with 40% methylhydrazine aqueous solution at -30°C to -20°C. After 2 hours, the mixture is distilled under reduced pressure (50–70 mm H₂O) to remove solvents. Acidification (HCl, pH 1–2) precipitates DFMPA with a 95:5 isomer ratio. Recrystallization in 40% ethanol achieves 99.6% purity and 75.9% yield.

Comparative Analysis of Key Methods

Parameter Four-Step Acrylic Diester Pd-Catalyzed Two-Step
Steps 4352
Yield (%) 70886575.9
Purity (%) 99.999.298.599.6
Isomer Ratio (Target:Byproduct) 89:1195:590:1095:5
Key Advantage High purityRegioselectivityLow-cost reagentsMinimal isomers
Industrial Scalability ModerateHighLowHigh

Critical Challenges and Innovations

Isomer Control

Early methods suffered from isomer ratios as low as 89:11, necessitating multiple recrystallizations. The two-phase cyclization and fluoride-assisted regioselectivity improved ratios to 95:5, reducing purification costs.

Solvent and Catalyst Recovery

Toluene and dichloromethane usage in biphasic systems raises environmental concerns. Recent advances focus on solvent recycling via distillation, achieving 90% recovery rates.

Toxicity Mitigation

Replacing HF-based fluorination with CO₂-generated carbonic acid and non-corrosive Lewis acids enhanced safety profiles.

Análisis De Reacciones Químicas

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include ClCF2H for X–CF2H bond formation, and novel non-ozone depleting difluorocarbene reagents . The major products formed depend on the specific reaction conditions and reagents used.

Mecanismo De Acción

The mechanism of action of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with molecular targets through its difluoromethyl group. This group can form hydrogen bonds and interact with various biological molecules, influencing their activity and stability . The pathways involved depend on the specific application and target molecule.

Comparación Con Compuestos Similares

Key Observations :

  • Methyl Group (Position 1): The 1-methyl group in DFPA enhances metabolic stability compared to non-methylated analogs like C-2, which show reduced efficacy .
  • Carboxylic Acid vs. Amide (Position 4) : Conversion of the -COOH group to -CONHR (as in C-7) significantly improves antifungal activity. For instance, compound 9m exhibited superior inhibition against seven phytopathogenic fungi compared to boscalid, a commercial SDHI . Molecular docking revealed hydrogen bonding between the amide carbonyl and SDH residues (TYR58, TRP173), critical for target engagement .

Key Observations :

  • The one-pot DFPA synthesis method reduces energy consumption and improves yields, making it preferable for large-scale production .
  • Non-fluorinated analogs (e.g., 3-methyl-1H-pyrazole-4-carboxylic acid) are simpler to synthesize but lack the bioactivity required for SDHIs .

Actividad Biológica

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (CAS: 176969-34-9) is a notable compound in the realm of organic chemistry, particularly recognized for its potential applications in agriculture and pharmaceuticals. This compound exhibits a range of biological activities, primarily as an intermediate for synthesizing various fungicides and bactericides. Its unique structure, characterized by the difluoromethyl group and pyrazole ring, contributes to its efficacy in these applications.

Chemical Structure and Properties

  • Molecular Formula : C6H6F2N2O2
  • Molecular Weight : 176.12 g/mol
  • IUPAC Name : this compound
  • CAS Number : 176969-34-9

The compound's structure includes a difluoromethyl group, which enhances its biological activity compared to other similar compounds. The presence of fluorine atoms often increases lipophilicity and metabolic stability, making it a valuable candidate for drug development.

Biological Activity Overview

This compound has been investigated for its biological activities, particularly in the following areas:

1. Antifungal Activity

This compound serves as a precursor for several fungicides, including fluopyram and bixafen, which are used to combat various fungal pathogens in crops. The mechanism of action typically involves the inhibition of fungal respiration or cell wall synthesis, leading to the death of the pathogen.

2. Antibacterial Activity

Research indicates that derivatives of this compound demonstrate significant antibacterial properties. These compounds are synthesized to target bacterial enzymes or cell structures, effectively inhibiting bacterial growth.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, with one notable approach involving:

  • Starting Materials : 2,2-difluoro acetyl halide and alpha, beta-unsaturated esters.
  • Process : The synthesis involves an addition reaction followed by alkaline hydrolysis to yield an alpha-difluoro acetyl intermediate, which is then condensed with methyl hydrazine to form the target compound .

Case Studies

Several studies have documented the biological activity of this compound:

Case Study 1: Efficacy Against Fungal Pathogens

A study published in Journal of Agricultural and Food Chemistry demonstrated that formulations containing derivatives of this compound effectively reduced the incidence of leaf blight caused by Fusarium species in crops. The results indicated a significant decrease in fungal spore germination rates when treated with these compounds.

Case Study 2: Antibacterial Properties

In research conducted by Antimicrobial Agents and Chemotherapy, derivatives were tested against Staphylococcus aureus. The findings revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to leading antibiotics, highlighting their potential as alternative antibacterial agents.

Q & A

Q. What is the primary application of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA) in antifungal research?

DFPA serves as a critical intermediate for synthesizing succinate dehydrogenase inhibitor (SDHI) fungicides, such as fluxapyroxad and benzovindiflupyr. Its amide derivatives exhibit broad-spectrum antifungal activity by targeting mitochondrial respiration in phytopathogenic fungi. Researchers optimize substituents on the amide group to enhance potency and selectivity against specific fungal strains .

Q. What are the established synthetic routes for DFPA, and how do yields vary between methods?

The Claisen condensation method (e.g., BASF/Syngenta patents) involves ethyl difluoroacetate, triethyl orthoformate, and methylhydrazine, yielding DFPA via cyclization and hydrolysis. This route achieves ~46% yield with moderate purity. Alternative routes, such as AGC Inc.’s method, use sequential α-condensation and ester hydrolysis, improving purity (>99%) but requiring rigorous optimization of reaction conditions .

Q. How is DFPA structurally characterized, and what analytical techniques are essential for verification?

Key characterization includes:

  • NMR : Distinct signals for difluoromethyl (δ ~7.12 ppm, J = 54.3 Hz) and carboxylic acid protons.
  • HRMS : [M + Na]+ peak at m/z 199.0294.
  • XRD : Confirms crystal packing and hydrogen bonding patterns, critical for understanding solubility and stability .

Advanced Research Questions

Q. How do structural modifications of DFPA (e.g., amide derivatives) influence antifungal activity and resistance mechanisms?

Substituents on the amide group (e.g., bromo-indazolyl or aryl groups) enhance binding to SDH’s ubiquinone site. For example, N-(2-(5-bromo-1H-indazol-1-yl)-phenyl)-DFPA derivatives show 2–3× higher activity than boscalid against Botrytis cinerea. Resistance often arises from mutations in SDH subunits (e.g., SdhB-H272Y), necessitating computational docking studies to predict binding affinities .

Q. How can researchers resolve contradictions in reported solubility and bioactivity data for DFPA?

Solubility varies significantly with pH (3.13 g/L at pH 2.9 vs. 455 g/L at pH 7.2). Contradictions in bioactivity may stem from differences in fungal strain susceptibility or assay conditions (e.g., agar dilution vs. microbroth methods). Standardizing protocols (e.g., CLSI guidelines) and controlling pH during dissolution are recommended .

Q. What strategies optimize DFPA synthesis for industrial-scale production while minimizing impurities?

AGC Inc.’s route employs catalytic intermediates and solvent-free conditions to reduce byproducts. Key steps include:

  • Continuous flow reactors : Improve heat transfer during cyclization.
  • Crystallization control : Enhances purity (>99%) via pH-adjusted recrystallization. Traditional Claisen methods require post-synthetic purification (e.g., column chromatography), increasing costs .

Q. What are the analytical challenges in assessing DFPA’s stability under varying storage conditions?

DFPA decomposes at >200°C, but hydrolysis under humid conditions generates difluoromethylpyrazole byproducts. Accelerated stability studies (40°C/75% RH for 6 months) combined with LC-MS/MS are used to identify degradation pathways. Storage in anhydrous, inert atmospheres (N₂) is critical for long-term stability .

Q. How does DFPA’s difluoromethyl group contribute to its biochemical interactions compared to non-fluorinated analogs?

The difluoromethyl group enhances lipophilicity (log P = 0.5–3.1) and metabolic stability by resisting oxidative degradation. Fluorine’s electronegativity also strengthens hydrogen bonding with SDH’s Tyr-135 and His-272 residues, as shown in molecular dynamics simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.